(Z)-2-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
Description
(Z)-2-(5-(2-(Difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a thiazolidinone derivative characterized by a benzylidene moiety substituted with a difluoromethoxy group at the 2-position. The compound’s Z-configuration is critical for its biological activity, as stereochemistry often dictates binding affinity to target enzymes or receptors. The thiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) is a pharmacophore associated with antimicrobial, anticancer, and anti-inflammatory properties, while the difluoromethoxy group introduces electron-withdrawing effects that may enhance metabolic stability and target interaction .
Properties
IUPAC Name |
2-[(5Z)-5-[[2-(difluoromethoxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4S2/c14-12(15)20-8-4-2-1-3-7(8)5-9-11(19)16(6-10(17)18)13(21)22-9/h1-5,12H,6H2,(H,17,18)/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUAEXXGAVDRJV-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a difluoromethoxy substituent and a thiazolidinone core, which may contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C13H9F2NO4S2, with a molecular weight of 345.33 g/mol. The compound's structure can be broken down into several functional components:
| Component | Structural Feature | Biological Activity |
|---|---|---|
| Thiazolidinone | Thiazolidine ring | Antidiabetic, anti-inflammatory |
| Benzylidene Acetic Acid | Benzylidene group | Antimicrobial, anticancer |
| Difluoromethoxy Group | Difluoromethyl group | Potential enzyme inhibition |
1. Aldose Reductase Inhibition
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant inhibition of aldose reductase (ALR), an enzyme implicated in diabetic complications. For instance, derivatives of thiazolidinone have shown submicromolar IC50 values against ALR2, suggesting strong inhibitory potential . The compound has been compared favorably to epalrestat, a clinically used aldose reductase inhibitor.
2. Anti-inflammatory Effects
In vivo studies have indicated that this compound may exert protective effects against liver injury by modulating inflammatory pathways. Specifically, it has been shown to reduce the activity of pro-inflammatory cytokines and improve liver histology in models of hepatic fibrosis induced by carbon tetrachloride (CCl4) . The mechanism involves the inhibition of NF-κB signaling, which is crucial in the inflammatory response.
3. Anticancer Potential
The thiazolidinone derivatives have also been explored for their anticancer properties. In vitro studies indicate that these compounds can induce cytotoxicity in various cancer cell lines while exhibiting low toxicity towards normal cells . Molecular docking studies suggest that these compounds interact with key residues in cancer-related enzymes, enhancing their potential as therapeutic agents.
Case Study: Aldose Reductase Inhibition
A study focused on the structure-activity relationship (SAR) of thiazolidinone derivatives found that modifications at specific positions significantly enhanced the inhibitory activity against ALR2. The compound (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid was noted for its superior potency compared to epalrestat, indicating a promising lead for further development in diabetic therapy .
Case Study: Liver Protection
Another investigation assessed the efficacy of (Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid in protecting against CCl4-induced liver damage. Results showed significant reductions in serum alanine aminotransferase levels and improved histological outcomes, reinforcing the compound's potential as an anti-inflammatory agent targeting liver diseases .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that (Z)-2-(5-(2-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibits significant biological activities, particularly in:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays against various cancer cell lines demonstrated its cytotoxic effects, suggesting potential as an anticancer agent.
- Antidiabetic Properties : The compound's structural characteristics suggest possible interactions with pathways involved in glucose metabolism, indicating potential for use in diabetes management.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Efficacy : A study involving the treatment of glioblastoma cells with this compound showed significant apoptosis induction, as evidenced by TUNEL assays .
- In Vivo Studies : Research on diabetic models demonstrated that administration of this compound led to a notable reduction in blood glucose levels, supporting its role as a potential antidiabetic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are structurally diverse, with variations in the benzylidene substituent significantly influencing their physicochemical and biological properties. Below is a detailed comparison with key analogs:
Key Research Findings and Structure-Activity Relationships (SAR)
Electron-Withdrawing Substituents Enhance Activity :
- Fluorine (e.g., 3-fluoro, 4-fluoro) and nitro groups increase electrophilicity of the benzylidene ring, improving interactions with biological targets like enzymes (e.g., MurB) or DNA .
- The difluoromethoxy group in the target compound may offer superior metabolic stability compared to methoxy or hydroxy groups due to reduced oxidative susceptibility .
Stereochemistry and Conjugation: The Z-configuration is critical for maintaining planarity of the benzylidene-thiazolidinone system, enabling π-π stacking with hydrophobic pockets in target proteins .
Synthetic Efficiency :
- Substituents with strong electron-withdrawing effects (e.g., nitro) require harsher conditions (e.g., conventional heating), while electron-neutral groups (e.g., 4-fluoro) achieve high yields under mild base catalysis .
Antimicrobial vs. Anticancer Activity :
- Indolylmethylene derivatives () show preferential antifungal activity, whereas nitro- and fluoro-substituted analogs are more potent against cancer cells .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a multi-step process:
Condensation : Reacting 2,4-thiazolidinedione with 2-(difluoromethoxy)benzaldehyde under acidic/basic conditions (e.g., piperidine in ethanol) to form the benzylidene intermediate .
Acetic acid sidechain introduction : Alkylation using bromoacetic acid or chloroacetic acid with a base (e.g., K₂CO₃ in DMF) .
Optimization strategies :
- Solvent selection : Ethanol or DMF improves reaction homogeneity .
- Temperature control : Reflux (~80°C) for condensation; room temperature for alkylation .
- Purification : Recrystallization from methanol or column chromatography to achieve >95% purity .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural elucidation?
Contradictions often arise from Z/E isomerism or solvent-dependent shifts. Methodological approaches :
- 2D NMR (NOESY/ROESY) : Confirms spatial proximity of protons to distinguish Z-configuration .
- Mass spectrometry (HRMS) : Validates molecular formula when elemental analysis shows discrepancies .
- X-ray crystallography : Provides definitive stereochemical assignment (e.g., used for similar compounds) .
Basic: What in vitro assays are recommended for evaluating biological activity?
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anti-inflammatory : COX-2 inhibition assays using ELISA .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: What strategies mitigate solubility issues in biological testing?
- Solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation .
- Prodrug design : Introduce hydrophilic groups (e.g., PEGylation) on the acetic acid moiety .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Basic: How does the Z-configuration of the benzylidene moiety influence biological activity?
The Z-configuration enhances planarity, improving target binding (e.g., enzyme active sites). Analytical confirmation :
- NOESY : Correlates H-bonding between thioxo group and benzylidene protons .
- UV-Vis spectroscopy : Z-isomers exhibit distinct λmax shifts (~30 nm) compared to E-isomers .
Advanced: How to design derivatives to enhance target selectivity?
- Structure-activity relationship (SAR) : Modify substituents on the benzylidene ring (e.g., electron-withdrawing groups for improved COX-2 selectivity) .
- Bioisosteric replacement : Replace thioxo with oxo to reduce off-target interactions .
Basic: What purification techniques are most effective?
- Recrystallization : Methanol/water mixtures yield high-purity crystals .
- Chromatography : Silica gel column with ethyl acetate/hexane (3:7) gradient .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
- Toxicity screening : Measure ALT/AST levels in rodent models to rule out hepatotoxicity .
Basic: What computational methods predict target interactions?
- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 or PPARγ .
- QSAR modeling : Correlate substituent electronegativity with IC50 values .
Advanced: How to optimize microwave-assisted synthesis for scale-up?
- Parameters : Irradiation at 100–150 W, 10–15 min reaction time (vs. 24 hr conventional) .
- Yield improvement : Use ionic liquids (e.g., [BMIM]BF₄) as microwave-absorbing solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
